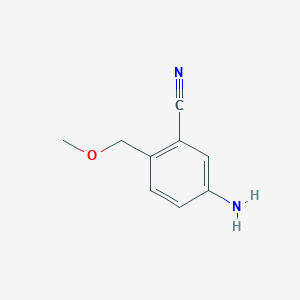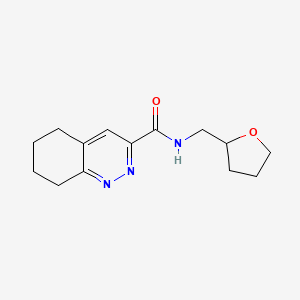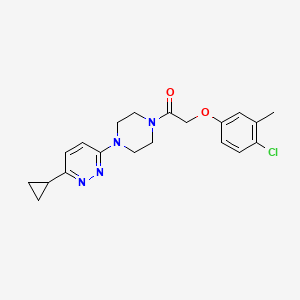
2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H23ClN4O2 and its molecular weight is 386.88. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Chloro-3-methylphenoxy)-1-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The development of novel chemical compounds, such as dihydropyrimidinone derivatives containing piperazine/morpholine moiety, showcases the chemical synthesis capabilities and characterization techniques applied to similar complex molecules. These derivatives were synthesized using a simple and efficient method, indicating the chemical interest in functionalizing piperazine derivatives for potential applications in various fields (M. A. Bhat et al., 2018).
Antitumor and Antimicrobial Activities
Several studies have focused on the antitumor and antimicrobial properties of compounds containing piperazine or its derivatives. For instance, piperazine-based tertiary amino alcohols and their dihydrochlorides were investigated for their antitumor activity, highlighting the therapeutic potential of these compounds (N. Hakobyan et al., 2020). Similarly, azole-containing piperazine derivatives were synthesized and showed moderate to significant antibacterial and antifungal activities, with some compounds exhibiting remarkable broad-spectrum antimicrobial efficacy (Lin-Ling Gan et al., 2010).
Electrochemical Synthesis
The electrochemical synthesis of new mono and di-substituted hydroquinone and benzoquinone, involving piperazine derivatives, demonstrates the application of electrochemical methods in the synthesis of complex organic molecules. This method provides insights into the mechanistic aspects of electrochemical reactions and the synthesis of compounds with potential applications in material science and pharmacology (D. Nematollahi et al., 2014).
Antipsychotic Activity
The design, synthesis, and pharmacological evaluation of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones for antipsychotic activity underscore the importance of structural modification in the development of new therapeutic agents. These compounds exhibited significant anti-dopaminergic and anti-serotonergic activity, indicating the potential for developing novel antipsychotic medications (S. Bhosale et al., 2014).
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-1-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O2/c1-14-12-16(4-5-17(14)21)27-13-20(26)25-10-8-24(9-11-25)19-7-6-18(22-23-19)15-2-3-15/h4-7,12,15H,2-3,8-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCLJSYYBCVQVAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)N2CCN(CC2)C3=NN=C(C=C3)C4CC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3As,5S,6aS)-4-(2-chloroacetyl)-N-cyclopropyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-5-carboxamide](/img/structure/B2714177.png)
![3-(2-methoxyethyl)-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2714178.png)
![(2S)-3-methyl-2-(1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carbonylamino)butanoic acid](/img/structure/B2714179.png)

![Methyl (1R,5R,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2714184.png)

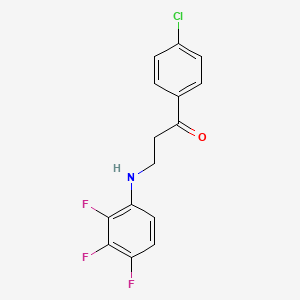
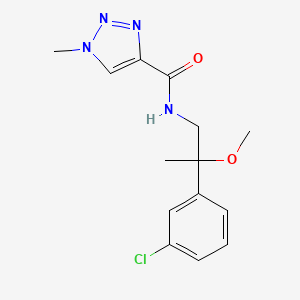

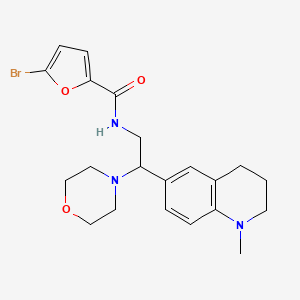
![(Z)-ethyl 2-((3-nitrobenzoyl)imino)-5-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2714194.png)
![Phenyl 4-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2714196.png)
